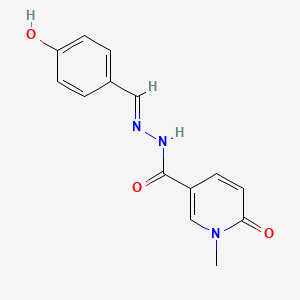![molecular formula C12H13Cl2N3 B6130833 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride involves the inhibition of DNA synthesis and cell proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria. Additionally, it has been found to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of using 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride in lab experiments is its potential as a chemotherapeutic agent. Its ability to inhibit DNA synthesis and cell proliferation makes it a promising candidate for the treatment of cancer. Additionally, its fluorescent properties make it useful as a probe for the detection of metal ions. One of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to both cancer cells and normal cells, which may limit its use as a chemotherapeutic agent.
将来の方向性
There are several future directions for the study of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride. One direction is the further study of its potential as a chemotherapeutic agent. This could involve the development of more targeted delivery methods to minimize its toxicity to normal cells. Another direction is the further study of its fluorescent properties and its potential use as a probe for the detection of metal ions. Additionally, the study of its antifungal and antibacterial properties could lead to the development of new antimicrobial agents.
合成法
The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride involves several steps. The first step involves the reaction of 2-chloro-3-methylquinoline with diethyl malonate, followed by the addition of hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with phosphorus oxychloride to form the pyrroloquinoline ring system. Finally, the resulting compound is treated with hydrochloric acid to obtain this compound.
科学的研究の応用
6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
6-chloro-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c1-16-5-4-8-11(14)9-6-7(13)2-3-10(9)15-12(8)16;/h2-3,6H,4-5H2,1H3,(H2,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJTINRMGBOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=C(C=CC(=C3)Cl)N=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B6130756.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6130762.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6130768.png)
![N-[4-(4-morpholinyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6130774.png)
![N-[1-(2-thienyl)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B6130778.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)


![N-(2-fluorobenzyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6130810.png)
![2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
